
5-メチル-1H-イミダゾール-4-カルボン酸エチル
概要
説明
Ethyl 5-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound is characterized by an imidazole ring substituted with an ethyl ester group at the 4-position and a methyl group at the 5-position.
科学的研究の応用
Ethyl 5-methyl-1H-imidazole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its role in enzyme inhibition.
作用機序
Target of Action
Ethyl 5-methyl-1H-imidazole-4-carboxylate, also known as Ethyl 4-methyl-5-imidazolecarboxylate, primarily targets the photosynthetic electron flow and ATP-synthesis . These are crucial components of the photosynthesis process in plants, which is responsible for converting light energy into chemical energy.
Mode of Action
This compound forms coordination compounds with Cobalt (Co 2+) . The resulting compounds interact with the photosynthetic electron flow and ATP-synthesis, inhibiting their normal function .
Biochemical Pathways
The inhibition of photosynthetic electron flow and ATP-synthesis disrupts the photosynthesis process. This process is a biochemical pathway that converts light energy into chemical energy, producing oxygen and carbohydrate molecules as by-products. The disruption of this pathway can lead to a decrease in the production of these essential molecules .
Pharmacokinetics
These factors can affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of the action of Ethyl 5-methyl-1H-imidazole-4-carboxylate is the inhibition of photosynthetic electron flow and ATP-synthesis . This can lead to a decrease in the production of oxygen and carbohydrates, potentially affecting the growth and development of plants .
Action Environment
The action, efficacy, and stability of Ethyl 5-methyl-1H-imidazole-4-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the compound is stable at room temperature . .
生化学分析
Biochemical Properties
Ethyl 5-methyl-1H-imidazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the formation of coordination compounds with cobalt ions (Co2+). These coordination compounds are known to inhibit photosynthetic electron flow and ATP synthesis, acting as Hill reaction inhibitors . The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it forms complexes with metal ions, which can affect the catalytic activity of metalloenzymes.
Cellular Effects
Ethyl 5-methyl-1H-imidazole-4-carboxylate has notable effects on different types of cells and cellular processes. It influences cell function by inhibiting photosynthetic electron flow and ATP synthesis, which can impact cellular metabolism and energy production
Molecular Mechanism
The molecular mechanism of Ethyl 5-methyl-1H-imidazole-4-carboxylate involves its interaction with metal ions, particularly cobalt ions (Co2+). By forming coordination compounds with these ions, the compound inhibits photosynthetic electron flow and ATP synthesis . This inhibition occurs through the binding of the compound to specific sites on the electron transport chain, preventing the transfer of electrons and the production of ATP.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methyl-1H-imidazole-4-carboxylate can change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation
Dosage Effects in Animal Models
The effects of Ethyl 5-methyl-1H-imidazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of photosynthetic electron flow and ATP synthesis
Metabolic Pathways
Ethyl 5-methyl-1H-imidazole-4-carboxylate is involved in metabolic pathways related to its interaction with metal ions, particularly cobalt ions (Co2+). The compound forms coordination compounds with these ions, which can affect the activity of metalloenzymes and influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of Ethyl 5-methyl-1H-imidazole-4-carboxylate within cells and tissues involve its interaction with transporters and binding proteins. The compound’s ability to form coordination compounds with metal ions may influence its localization and accumulation within specific cellular compartments
Subcellular Localization
Ethyl 5-methyl-1H-imidazole-4-carboxylate’s subcellular localization is influenced by its ability to form coordination compounds with metal ions. These interactions may direct the compound to specific compartments or organelles within the cell, affecting its activity and function
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst . Another method is the Wallach synthesis, which involves the cyclization of α-halo ketones with ammonia or primary amines .
Industrial Production Methods: Industrial production of Ethyl 5-methyl-1H-imidazole-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
化学反応の分析
Types of Reactions: Ethyl 5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
類似化合物との比較
Ethyl 4-methyl-5-imidazolecarboxylate: Similar structure but different substitution pattern.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: Used as an intermediate in the synthesis of olmesartan medoxomil.
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Uniqueness: Ethyl 5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form coordination compounds with metals and its potential biological activities make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
ethyl 5-methyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUBDZWWNLZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068655 | |
| Record name | Ethyl 4-methylimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or yellow crystalline powder; Odorless; [Acros Organics MSDS] | |
| Record name | Ethyl-4-methyl-5-imidazolecarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14216 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
51605-32-4 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51605-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC-195976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051605324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51605-32-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-methylimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-methylimidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-METHYL-5-IMIDAZOLCARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET2TR8P0QG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 4-methyl-5-imidazolecarboxylate (emizco) affect photosynthesis?
A: Research indicates that emizco acts as a potent inhibitor of photosynthesis. [] It disrupts the photosynthetic electron transport chain in chloroplasts, specifically targeting the QB binding site on the D1 protein and the b6f complex. [] This disruption inhibits the light-dependent reactions of photosynthesis, ultimately reducing the plant's ability to convert light energy into chemical energy.
Q2: Does the coordination of emizco with Cobalt(II) ions influence its inhibitory effects on photosynthesis?
A: Yes, forming coordination compounds with Cobalt(II) ions significantly impacts emizco's effects on photosynthesis. [] While both emizco and its Cobalt(II) complexes demonstrate inhibitory effects on photosynthesis, the complexes exhibit stronger inhibition compared to the free ligand. [] Interestingly, the research suggests distinct target sites: emizco primarily affects the QB(D1)-protein, while its Cobalt(II) complexes target both the QB(D1)-protein and the b6f complex within the photosynthetic electron transport chain. [] This difference in target sites highlights the influence of metal coordination on the biological activity of emizco.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
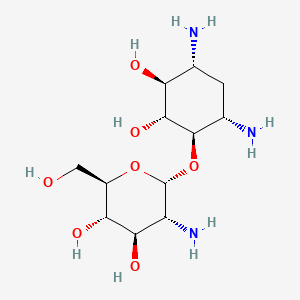
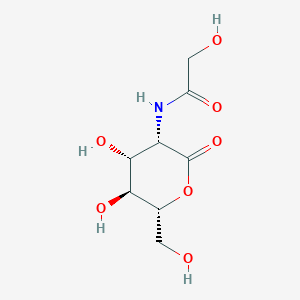
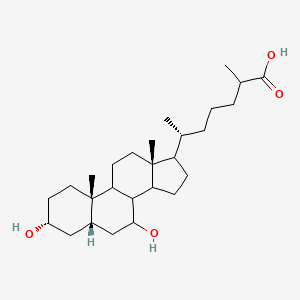
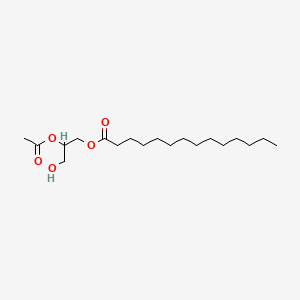
![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)
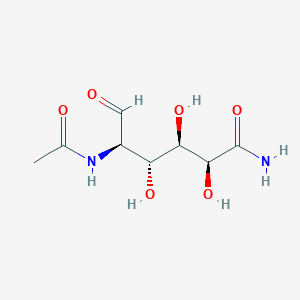

![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/new.no-structure.jpg)

![methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1213094.png)


![2-[3-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-2-yl)butyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1213097.png)
